Phenylmethoxymethylideneazanium;chloride
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Overview
Description
Phenylmethoxymethylideneazanium;chloride is an organic compound characterized by the presence of a phenyl group attached to a methoxymethylideneazanium moiety, with a chloride ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenylmethoxymethylideneazanium;chloride typically involves the reaction of phenylmethanol with a suitable azanium source under controlled conditions. One common method involves the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the azanium ion. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Phenylmethoxymethylideneazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenylmethoxymethylidene derivatives.
Reduction: Reduction reactions can convert the azanium moiety to its corresponding amine.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxymethylidene oxide, while reduction can produce phenylmethoxymethylamine.
Scientific Research Applications
Phenylmethoxymethylideneazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Phenylmethoxymethylideneazanium;chloride involves its interaction with specific molecular targets. The azanium moiety can interact with nucleophilic sites on biomolecules, leading to various biochemical effects. The phenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Phenylmethoxymethylideneazanium;chloride can be compared with other similar compounds, such as:
Benzylmethoxymethylideneazanium;chloride: Similar structure but with a benzyl group instead of a phenyl group.
Phenylmethoxymethylideneazanium;bromide: Similar structure but with a bromide ion instead of a chloride ion.
Uniqueness: The unique combination of the phenyl group and the azanium moiety in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
phenylmethoxymethylideneazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO.ClH/c9-7-10-6-8-4-2-1-3-5-8;/h1-5,7,9H,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNKBVFMXFAUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=[NH2+].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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